Cimicifugic acid E
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Overview
Description
Cimicifugic acid E is a natural product found in Actaea simplex, Actaea heracleifolia, and other organisms with data available.
Scientific Research Applications
Biological and Medicinal Activities
Antioxidant and Anti-inflammatory Properties
Cimicifugic acid E, along with other related compounds, has been studied for its potential biological activities. These include antioxidant and anti-inflammatory effects, which are significant in therapeutic applications (Jahn & Petersen, 2021).
Estrogenic Activity
Some studies have indicated estrogenic activity in compounds related to this compound, suggesting potential use in conditions affected by estrogen levels (Kruse et al., 1999).
Inhibition of Neutrophil Elastase Activity
Research has shown that this compound inhibits the activity of neutrophil elastase, a significant factor in inflammatory responses, suggesting its role in managing inflammatory diseases (Löser et al., 2000).
Vasoactive Effects
this compound has been evaluated for its vasoactive effects, particularly in the context of relaxation and contraction of blood vessels, which is crucial for cardiovascular health (Noguchi et al., 1998).
Other Potential Applications
Hyaluronidase Inhibition
This compound has been observed to inhibit hyaluronidase activity, which has implications in anti-aging and skin health treatments (Iwanaga et al., 2010).
Cancer Research
Some studies have explored the role of this compound in cancer research, particularly in its potential to inhibit cancer cell growth and proliferation (Burdette et al., 2002).
Properties
CAS No. |
219986-67-1 |
---|---|
Molecular Formula |
C21H20O10 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
(2R,3S)-2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid |
InChI |
InChI=1S/C21H20O10/c1-30-16-10-12(4-8-15(16)23)5-9-17(24)31-18(19(25)26)21(29,20(27)28)11-13-2-6-14(22)7-3-13/h2-10,18,22-23,29H,11H2,1H3,(H,25,26)(H,27,28)/b9-5+/t18-,21-/m1/s1 |
InChI Key |
CAIGUMKGQLGFBR-PZTMCFHLSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H](C(=O)O)[C@](CC2=CC=C(C=C2)O)(C(=O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC(C(=O)O)C(CC2=CC=C(C=C2)O)(C(=O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC(C(=O)O)C(CC2=CC=C(C=C2)O)(C(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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